molecular formula C24H24N2O3S B2426291 4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954708-93-1

4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2426291
CAS No.: 954708-93-1
M. Wt: 420.53
InChI Key: HUZGQGVWNGQYQM-UHFFFAOYSA-N
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Description

4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic organic compound that has garnered significant interest in various fields of research. This compound is characterized by its complex structure, which includes a benzamide core, a tetrahydroisoquinoline moiety, and a tosyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-3-7-20(8-4-17)24(27)25-22-10-9-19-13-14-26(16-21(19)15-22)30(28,29)23-11-5-18(2)6-12-23/h3-12,15H,13-14,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZGQGVWNGQYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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